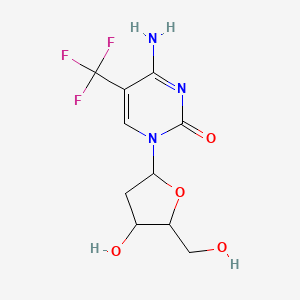![molecular formula C14H18N2O2 B12279743 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1251925-15-1](/img/structure/B12279743.png)
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[3.1.1]heptane core, which is a rigid and compact framework that can influence the compound’s reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the double alkylation reaction of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis to obtain N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid . This intermediate can then undergo further functional group transformations to yield the desired compound.
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that it can be produced on a larger scale using bulk reagents and optimized reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired transformation and the stability of the compound under those conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Aplicaciones Científicas De Investigación
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and stereochemistry.
Biology: Its rigid structure makes it a useful probe for studying protein-ligand interactions and enzyme mechanisms.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing their activity. The rigid bicyclic structure can enhance binding affinity and selectivity by fitting into specific binding sites and stabilizing the active conformation of the target .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopenicillanic acid: This compound shares a similar bicyclic structure but differs in its functional groups and applications.
3-Substituted 6-azabicyclo[3.1.1]heptanes: These compounds are analogs with different substituents, which can alter their chemical and biological properties.
Uniqueness
6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is unique due to its specific combination of functional groups and the rigid bicyclic framework. This combination can result in distinct reactivity and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
1251925-15-1 |
|---|---|
Fórmula molecular |
C14H18N2O2 |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid |
InChI |
InChI=1S/C14H18N2O2/c15-14(13(17)18)11-6-12(14)9-16(8-11)7-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2,(H,17,18) |
Clave InChI |
KTUFNVLSCJGKRT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC1C2(C(=O)O)N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)

![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B12279684.png)


![2-[3-(1-benzyl-5-oxopyrrolidin-3-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl]-N,N-dimethylacetamide](/img/structure/B12279705.png)


![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)



![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)

